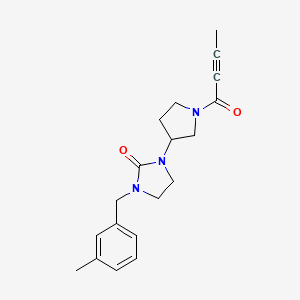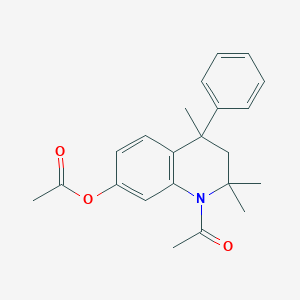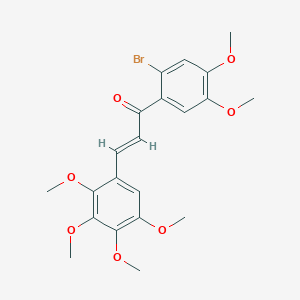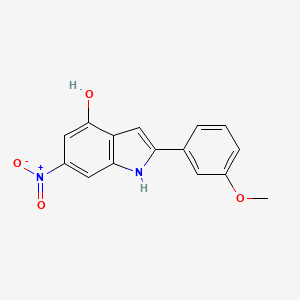
1-(1-(But-2-ynoyl)pyrrolidin-3-yl)-3-(3-methylbenzyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-BUTYNOYL)TETRAHYDRO-1H-PYRROL-3-YL]-3-(3-METHYLBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE is a complex organic compound that features both imidazole and pyrrole moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyrrole is another five-membered ring with one nitrogen atom
Métodos De Preparación
The synthesis of 1-[1-(2-BUTYNOYL)TETRAHYDRO-1H-PYRROL-3-YL]-3-(3-METHYLBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE involves multiple steps, typically starting with the preparation of the pyrrole and imidazole intermediates. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrrole rings, depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts.
Aplicaciones Científicas De Investigación
1-[1-(2-BUTYNOYL)TETRAHYDRO-1H-PYRROL-3-YL]-3-(3-METHYLBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be studied for its interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[1-(2-BUTYNOYL)TETRAHYDRO-1H-PYRROL-3-YL]-3-(3-METHYLBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar compounds to 1-[1-(2-BUTYNOYL)TETRAHYDRO-1H-PYRROL-3-YL]-3-(3-METHYLBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE include other imidazole and pyrrole derivatives. These compounds may share some chemical properties but differ in their specific biological activities and applications. For example, imidazole derivatives like metronidazole are well-known for their antibacterial properties, while pyrrole derivatives like pyrrolidine are used in the synthesis of various pharmaceuticals .
Propiedades
Fórmula molecular |
C19H23N3O2 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
1-(1-but-2-ynoylpyrrolidin-3-yl)-3-[(3-methylphenyl)methyl]imidazolidin-2-one |
InChI |
InChI=1S/C19H23N3O2/c1-3-5-18(23)20-9-8-17(14-20)22-11-10-21(19(22)24)13-16-7-4-6-15(2)12-16/h4,6-7,12,17H,8-11,13-14H2,1-2H3 |
Clave InChI |
MFNOJBIECCLFFG-UHFFFAOYSA-N |
SMILES canónico |
CC#CC(=O)N1CCC(C1)N2CCN(C2=O)CC3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl}benzamide](/img/structure/B11043194.png)

![8-Ethyl-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11043209.png)
![N-[2-({2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}amino)-2-oxoethyl]benzamide](/img/structure/B11043214.png)
![N-acetyl-N-{2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}acetamide](/img/structure/B11043227.png)

![N-(4-fluorophenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11043237.png)
![ethyl 4-[3-hydroxy-4-(4-methoxybenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11043241.png)
![4-acetyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11043244.png)
![1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(4-chlorophenyl)urea](/img/structure/B11043248.png)
![6-(4-Methyl-1,2,3-thiadiazol-5-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043250.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(diphenylmethyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11043266.png)
![4-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11043268.png)
